molecular formula C23H21N3O3S B2649454 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895429-05-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2649454
CAS RN: 895429-05-7
M. Wt: 419.5
InChI Key: SCDRRWHOBFYMPF-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” is a compound that has been studied for its potential biological activities . It is a novel class of M4 positive allosteric modulators . It has exhibited modest potency at the human M4 receptor and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility, boiling point, and specific gravity. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16-10-11-19(28-2)21-22(16)30-23(25-21)26(14-17-7-6-12-24-13-17)20(27)15-29-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDRRWHOBFYMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

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